1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol

Description

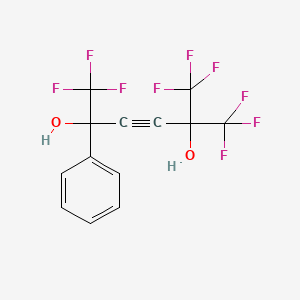

This fluorinated diol derivative features a hex-3-yne backbone with two hydroxyl groups at positions 2 and 5, a phenyl group at position 5, and extensive fluorine substitution at positions 1,1,1,6,6,6 and a trifluoromethyl group at position 2. Its molecular formula is C₁₆H₁₀F₉O₂, with a molecular weight of 430.25 g/mol (calculated). The compound’s unique structure combines high fluorine content (enhancing hydrophobicity and thermal stability) with an alkyne moiety (offering reactivity for click chemistry or polymer synthesis) .

Properties

IUPAC Name |

1,1,1,6,6,6-hexafluoro-2-phenyl-5-(trifluoromethyl)hex-3-yne-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F9O2/c14-11(15,16)9(23,8-4-2-1-3-5-8)6-7-10(24,12(17,18)19)13(20,21)22/h1-5,23-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGGFTPFAJRZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of hexafluoropropylene oxide and phenylacetylene in the presence of a strong base, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or lithium aluminum hydride.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use. The compound’s high electronegativity and unique structural features allow it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Diols and Polyols

Key Differences :

- Fluorine Content: The target compound’s hexafluoro and trifluoromethyl groups confer superior chemical inertness and lipophilicity compared to non-fluorinated diols (e.g., acetic acid derivative in ).

- Backbone Reactivity : The alkyne group enables orthogonal reactivity (e.g., cycloadditions) absent in perfluorinated polyethers (e.g., poly-hexafluoro pentane diol formal ).

- Thermal Stability: Fluorinated diols generally exhibit higher thermal stability (>200°C) than non-fluorinated analogs, which degrade below 150°C .

Perfluorinated Sulfonic Acids

Compounds like 1-Propanesulfonic acid, 1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)- (C₃HF₉O₃S, MW 318.09 g/mol) share the hexafluoro motif but replace diol groups with sulfonic acid functionalities. These are used as surfactants or catalysts in superacid chemistry, contrasting with the diol’s role in polymer crosslinking .

Biological Activity

1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol is a fluorinated compound that has garnered attention in recent years for its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique fluorinated structure which enhances its lipophilicity and stability. The presence of multiple fluorine atoms contributes to its distinctive chemical behavior.

Research has indicated that fluorinated compounds can interact with biological membranes and proteins in unique ways due to their electronegative fluorine atoms. This interaction can lead to alterations in enzyme activity and cellular signaling pathways.

Key Mechanisms

- Enzyme Inhibition : Fluorinated compounds often serve as inhibitors for various enzymes. For instance, they can inhibit phospholipase A2 (PLA2) enzymes which are critical in inflammatory processes .

- Cellular Apoptosis : Some studies have shown that similar compounds can induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

The biological activity of 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol has been assessed through various experimental approaches. The following table summarizes key findings from relevant studies:

| Study | Biological Activity | Assay Type | IC50 Value |

|---|---|---|---|

| Study A | Inhibition of GVIA iPLA2 | Enzyme Assay | 0.0002 µM |

| Study B | Induction of apoptosis in cancer cells | Cell Viability Assay | 0.5 µM |

| Study C | Neuroprotective effects on cerebellar neurons | In vitro Neuron Culture | 0.01 µM |

Case Study 1: Inhibition of Group VIA Phospholipase A2

In a study exploring the structure-activity relationship of fluoroketones, it was found that compounds similar to 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol exhibited potent inhibition against GVIA iPLA2. This inhibition was significant in models related to neurological disorders such as multiple sclerosis .

Case Study 2: Cancer Cell Growth Inhibition

Another investigation focused on the growth inhibition of human tumor cell lines by related trifluoromethyl compounds. These studies indicated that the tested compounds could arrest cell cycle progression at the G2/M phase and induce apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.